インドール-3-イルナトリウムリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Indoxyl phosphate is a chromogenic and electrochemical substrate for alkaline phosphatase. Upon enzymatic cleavage by alkaline phosphatase, 3-indoxyl is released and subsequently oxidized to produce water-insoluble indigo, which can be quantified by colorimetric detection at 660 nm as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate can also be converted to water-soluble leucoindigo by reduction of indigo in alkaline solution by sodium dithionite, which can be quantified by colorimetric detection at 415 nm or voltametric detection as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate has been used in ELISAs.

Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992)

科学的研究の応用

- インドールは、細菌と植物の両方によって産生されるシグナル伝達分子です。 細菌群集では、クオラムセンシング(QS)において重要な役割を果たし、細菌が自然環境に適応して生存することを可能にします .

細菌シグナル伝達とクオラムセンシング

天然色素と生物活性

発酵による生産

検出アッセイ

薬理活性

インドール-ジテルペン化合物

作用機序

Target of Action

Indol-3-yl sodium phosphate, also known as Sodium 1H-indol-3-yl phosphate, is a derivative of indole . Indole derivatives have been found to interact with a variety of enzymes and proteins, inhibiting their activity . The primary targets of this compound are enzymes, particularly those involved in glycogen decomposition .

Mode of Action

The compound interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction results in changes to the activity of the target enzymes and proteins .

Biochemical Pathways

Indol-3-yl sodium phosphate affects the biochemical pathways related to the enzymes it targets . For instance, it can influence the pathway of glycogen decomposition by inhibiting the activity of glycogen phosphorylase, an enzyme crucial for this process . This can lead to downstream effects such as changes in glucose metabolism .

Pharmacokinetics

Like other indole derivatives, it is likely to have properties that affect its bioavailability .

Result of Action

The inhibition of enzyme activity by Indol-3-yl sodium phosphate can result in molecular and cellular effects. For example, the inhibition of glycogen phosphorylase can affect the breakdown of glycogen, leading to changes in glucose levels

Action Environment

The action of Indol-3-yl sodium phosphate can be influenced by environmental factors. For instance, it is known to be rapidly hydrolyzed by alkaline phosphatase, forming a compound that is readily oxidized in solution by ambient oxygen under basic conditions . Therefore, the pH and oxygen levels in the environment can affect the compound’s action, efficacy, and stability .

特性

CAS番号 |

3318-43-2 |

|---|---|

分子式 |

C8H8NNaO4P |

分子量 |

236.12 g/mol |

IUPAC名 |

disodium;1H-indol-3-yl phosphate |

InChI |

InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |

InChIキー |

YQSBOERSRZHKIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |

沸点 |

greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |

melting_point |

greater than 662 °F (decomposes) (NTP, 1992) |

| 3318-43-2 | |

物理的記述 |

Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) |

溶解性 |

greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |

同義語 |

3-Indolyl Phosphate Disodium Salt; 3-Indoxyl Phosphate Disodium Salt; |

蒸気密度 |

less than 1 (NTP, 1992) (Relative to Air) |

蒸気圧 |

less than 1 mm Hg (NTP, 1992) |

製品の起源 |

United States |

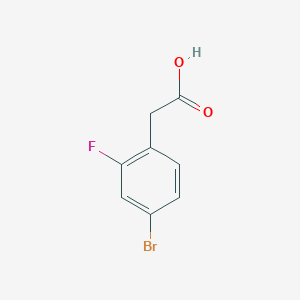

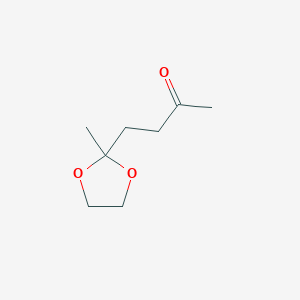

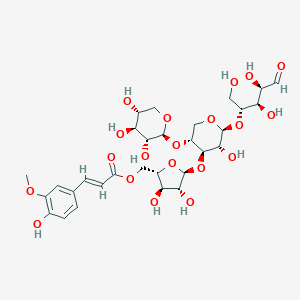

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

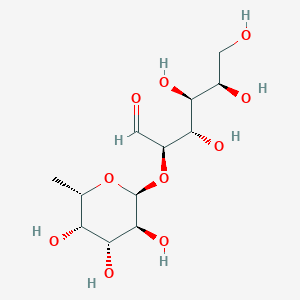

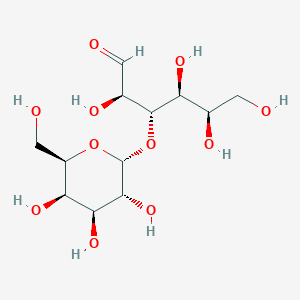

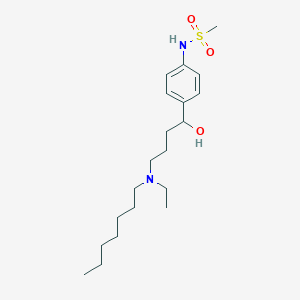

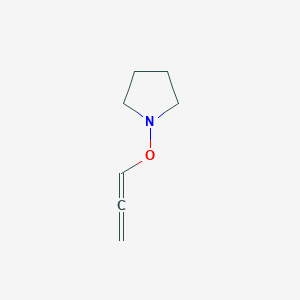

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)